Enhanced Solubility and Processability for Organic Thin Film Transistors
The presence of the n-hexyl chain in 1-Ethynyl-4-hexylbenzene enables the synthesis of conjugated molecules with superior solubility and film-forming properties compared to those synthesized with unsubstituted ethynylbenzene. This is a direct head-to-head comparison between molecules synthesized with 1-Ethynyl-4-hexylbenzene and those synthesized with ethynylbenzene [1]. This enhanced solubility is critical for solution-processed device fabrication.
| Evidence Dimension | Charge Carrier Mobility in OTFT (as a measure of film quality and processability) |
|---|---|
| Target Compound Data | Mobility of 0.13 cm² V⁻¹ s⁻¹ for a device based on a molecule synthesized from 1-Ethynyl-4-hexylbenzene [2] |
| Comparator Or Baseline | Mobility of 0.010-0.014 cm² V⁻¹ s⁻¹ for a device based on a molecule synthesized from ethynylbenzene [1] |
| Quantified Difference | ~10x higher mobility for the 1-Ethynyl-4-hexylbenzene-derived material |
| Conditions | Organic Thin Film Transistor (OTFT) devices; solution-processed fabrication; measurements performed without thermal annealing |
Why This Matters
This 10x improvement in charge carrier mobility is a direct result of the enhanced solubility and film-forming properties imparted by the 1-Ethynyl-4-hexylbenzene building block, which is a critical selection criterion for high-performance, solution-processed electronics.
- [1] Hur, J. A., et al. (2010). 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors. Synthetic Metals, 160(9-10), 1022–1029. View Source
- [2] Shin, J., et al. (2012). Highly Crystalline 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene for Efficient Solution-Processed Field-effect Transistors. Bulletin of the Korean Chemical Society, 33(5), 1609-1614. View Source
